molecular formula C18H29N5O2 B2961843 2-Ethyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one CAS No. 1797253-16-7

2-Ethyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one

Cat. No. B2961843
CAS RN: 1797253-16-7
M. Wt: 347.463
InChI Key: GJNFTWZJBNZJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as EPPB and is used in various biochemical and physiological studies due to its unique properties.

Scientific Research Applications

Synthesis and Chemical Characterization

Researchers have developed methodologies for synthesizing novel compounds incorporating structural motifs similar to "2-Ethyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one," focusing on their potential biological activities. For instance, synthesis efforts have led to compounds with antimicrobial activities by modifying triazole derivatives and evaluating their effects against various microorganisms (Bektaş et al., 2007; Fandaklı et al., 2012).

Antimicrobial Activities

Several studies have synthesized derivatives and assessed their antimicrobial potential, indicating that certain modifications can enhance antimicrobial efficacy. The synthesis of new 1,2,4-triazole derivatives and their evaluation against test microorganisms reveal that specific structural configurations can possess good or moderate activities, highlighting the importance of chemical structure in antimicrobial properties (Bektaş et al., 2007).

Antihypertensive and Vasodilation Properties

Compounds bearing resemblance in structure have been evaluated for their antihypertensive activities. A study synthesized 1,2,4-triazolol[1,5-alpha]pyrimidines with different substituents, including morpholine and piperazine, and found that some of these compounds showed promising antihypertensive activity, which suggests potential applications in cardiovascular disease treatment (Bayomi et al., 1999).

Antifungal and Enzyme Inhibition

Research into the structure-activity relationships of pyridazinones, including modifications with piperazin-1-yl and morpholino groups, has identified compounds with significant efficacy against fungal infections. This includes their role as β-1,3-glucan synthase inhibitors, highlighting their therapeutic potential in treating fungal diseases (Ting et al., 2011).

Neuroprotective Properties

Compounds structurally similar to "this compound" have been synthesized with the aim of offering neuroprotective benefits. These efforts include the development of multi-target therapeutic approaches for neurodegenerative diseases such as Alzheimer's, showcasing the potential of these compounds in neuroprotection and symptom relief associated with psychosis (Lecanu et al., 2010).

properties

IUPAC Name

2-ethyl-1-[4-(5-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-3-15(4-2)18(24)23-7-5-22(6-8-23)17-13-16(14-19-20-17)21-9-11-25-12-10-21/h13-15H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNFTWZJBNZJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)C2=NN=CC(=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.